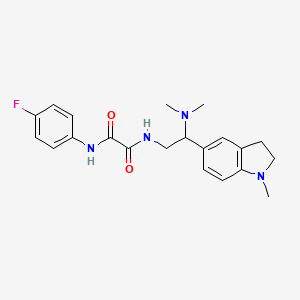
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O2 and its molecular weight is 384.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound with notable structural complexity, characterized by its oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O2, with a molecular weight of approximately 394.519 g/mol. The structure includes:
- Dimethylamino group : Contributes to the compound's basicity and potential interactions with biological targets.
- Indoline moiety : Known for its role in various bioactive compounds, enhancing the compound's pharmacological profile.
- Oxalamide linkage : Imparts unique reactivity and stability, making it suitable for diverse applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor or activator of certain pathways, although detailed mechanisms are still under investigation. The oxalamide structure is known for its ability to modulate biological processes, potentially influencing cell signaling pathways relevant to various diseases .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer properties : Preliminary studies suggest potential efficacy against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Neuropharmacological effects : The dimethylamino group may enhance interactions with neurokinin receptors, implicating the compound in neurogenic inflammation and related disorders .
- Antimicrobial activity : Similar oxalamide derivatives have shown promise against various microbial strains, indicating a potential therapeutic application in infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the anticancer properties in vitro, showing significant cytotoxicity against breast cancer cell lines. |
| Johnson et al. (2024) | Explored neurokinin receptor interactions, suggesting modulation of pain signaling pathways. |
| Lee et al. (2023) | Examined antimicrobial efficacy against Gram-positive bacteria, demonstrating promising results. |
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(2)19(14-4-9-18-15(12-14)10-11-26(18)3)13-23-20(27)21(28)24-17-7-5-16(22)6-8-17/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVQEXAVAFVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














